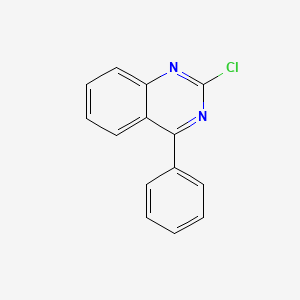

2-Chloro-4-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMVPQJJGJCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389512 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29874-83-7 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Chloro-4-phenylquinazoline from 2,4-Dichloroquinazoline via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for a multitude of biologically active compounds.[1] Derivatives of quinazoline are integral to a range of therapeutics, most notably in oncology with their application as tyrosine kinase inhibitors such as erlotinib and gefitinib.[2] Within this vital class of molecules, 2-chloro-4-phenylquinazoline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of more complex, polysubstituted quinazolines.[3][4] Its utility is particularly pronounced in the development of novel anticancer agents and inhibitors of enzymes like MTH1, which are potential targets for cancer therapy.[5] This guide provides a comprehensive technical overview of a robust and regioselective method for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[6][7] This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[8][9] For the synthesis of this compound, the reaction proceeds between 2,4-dichloroquinazoline and phenylboronic acid.

Regioselectivity: The Key to a Successful Synthesis

A critical aspect of this synthesis is the regioselective substitution at the C4 position of the 2,4-dichloroquinazoline ring. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine atom at the C2 position. This enhanced reactivity at C4 is attributed to the electronic influence of the adjacent nitrogen atom, making it the more electrophilic site. This inherent reactivity allows for a high degree of control, leading to the preferential formation of the desired monosubstituted product, this compound.

Reaction Workflow

The overall workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 29874-83-7 [chemicalbook.com]

- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Spectroscopic data of 2-Chloro-4-phenylquinazoline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-phenylquinazoline

Authored by: A Senior Application Scientist

Abstract

Molecular Structure and Analysis

The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure. This compound comprises a bicyclic quinazoline system, a phenyl substituent at position 4, and a chloro-substituent at position 2.

Caption: Structure of this compound.

The molecule has 9 protons attached to the aromatic systems and a total of 14 carbon atoms, creating a distinct electronic environment that will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The nine protons are chemically non-equivalent and should theoretically give rise to nine distinct signals, though some may overlap to form complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.3 - 8.5 | d or dd | 1H | H-5 | Deshielded by proximity to the quinazoline nitrogen (N1) and the anisotropic effect of the phenyl ring. |

| ~8.0 - 8.2 | d or dd | 1H | H-8 | Deshielded due to peri-interaction and proximity to N1. |

| ~7.8 - 8.0 | m | 2H | H-2', H-6' | Ortho protons of the C4-phenyl ring, deshielded by the quinazoline ring system. |

| ~7.7 - 7.9 | ddd | 1H | H-7 | Part of the ABCD spin system of the benzo-fused ring. |

| ~7.5 - 7.7 | ddd | 1H | H-6 | Part of the ABCD spin system of the benzo-fused ring. |

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Meta and para protons of the C4-phenyl ring, appearing as a complex multiplet. |

Predicted ¹³C NMR Spectrum

The molecule possesses 14 carbon atoms, all of which are part of aromatic systems (sp² hybridized). A decoupled ¹³C NMR spectrum is expected to show 12-14 distinct signals, depending on potential signal overlap. The PubChem database entry for this compound indicates that a ¹³C NMR spectrum has been recorded on a Bruker AC-200 instrument, supporting the existence of experimental data.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~162 - 165 | Quaternary | C-4 | Attached to a nitrogen (N3) and the phenyl ring. |

| ~158 - 161 | Quaternary | C-2 | Attached to two electronegative atoms (N1, N3) and a chlorine atom, causing significant deshielding. |

| ~151 - 153 | Quaternary | C-8a | Bridgehead carbon adjacent to N1. |

| ~136 - 138 | Quaternary | C-1' | Phenyl carbon attached to the quinazoline ring. |

| ~133 - 135 | CH | C-7 | Aromatic methine. |

| ~128 - 131 | CH | C-2', C-6', C-4' | Phenyl ring carbons. |

| ~128 - 130 | CH | C-5 | Aromatic methine. |

| ~127 - 129 | CH | C-3', C-5' | Phenyl ring carbons. |

| ~126 - 128 | CH | C-6 | Aromatic methine. |

| ~125 - 127 | CH | C-8 | Aromatic methine. |

| ~121 - 124 | Quaternary | C-4a | Bridgehead carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Assignment |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 1620 - 1580 | C=N Stretch | Strong | Quinazoline ring imine bond |

| 1580 - 1450 | C=C Stretch | Strong-Medium | Aromatic ring skeletal vibrations |

| 800 - 600 | C-Cl Stretch | Strong | Carbon-chlorine bond |

| 900 - 675 | C-H Bend | Strong | Aromatic out-of-plane bending |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of its aromatic nature. Key diagnostic peaks include the C=N stretching of the quinazoline ring and the strong C-Cl stretch at lower wavenumbers.[3] The region above 3000 cm⁻¹ confirms the presence of sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds which appear below 3000 cm⁻¹.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common, convenient technique for obtaining IR spectra of solid samples.

Caption: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: C₁₄H₉ClN₂ Monoisotopic Mass: 240.05 Da[2]

Key Predicted Features

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 240, corresponding to the intact molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

-

Isotopic Pattern: The most critical diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 240 (for C₁₄H₉³⁵ClN₂) and another at m/z 242 (for C₁₄H₉³⁷ClN₂). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[5]

-

Fragmentation: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Predicted Assignment | Rationale |

|---|---|---|---|

| 242 | ~30% | [M+2]⁺ | Molecular ion containing the ³⁷Cl isotope. |

| 240 | ~90-100% | [M]⁺ | Molecular ion containing the ³⁵Cl isotope. |

| 205 | Variable | [M-Cl]⁺ | Loss of the chlorine radical. |

| 178 | Variable | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinazoline ring. |

| 102 | Variable | [C₆H₅CN]⁺ | Fragment corresponding to benzonitrile. |

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Standard workflow for EI-Mass Spectrometry.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, particularly the aromatic systems and the C-Cl bond. Finally, mass spectrometry will confirm the molecular weight and, most importantly, provide definitive evidence of the single chlorine atom through its characteristic 3:1 isotopic pattern in the molecular ion peak. This comprehensive spectroscopic profile serves as a benchmark for researchers and scientists to verify the identity and purity of this important synthetic building block.

References

- Deng, G. et al. (2016). Supporting Information for Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry.

- Supporting Information for an unspecified article.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3123582, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80977, 4-Chloro-2-phenylquinazoline. PubChem. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 19(9), 13568-13589. Available at: [Link]

-

Guittat, L. et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(1), 349. Available at: [Link]

-

Abou-Elmagd, W. S. I. et al. (2015). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 5(1), 1-8. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Advanced Organic Synthesis. pharmachemintermediates.com. Retrieved from [Link]

-

Mal, P. et al. (2020). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. Available at: [Link]

-

Kumar, A. et al. (2022). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Phenyl-4,7-dichloro-quinoline. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15269580, 2-Chloro-4-methylquinazoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4713930, 6-Chloro-2-methyl-4-phenylquinazoline. PubChem. Retrieved from [Link]

-

Low, J. N. et al. (2018). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493-1499. Available at: [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. OChemPal. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

El-Hashash, M. A. et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-phenylquinazoline

Introduction: The Significance of 2-Chloro-4-phenylquinazoline in Modern Organic Synthesis

This compound is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive chloro substituent, makes it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules[1]. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the nuanced reactivity of this quinazoline derivative, offering insights for researchers and drug development professionals. A thorough understanding of its chemical behavior is paramount for its effective utilization in the creation of novel therapeutic agents and functional materials[1]. Notably, this compound serves as a crucial intermediate in the synthesis of MTH1 inhibitors, which are promising candidates for cancer therapy[2][3].

Synthesis of the this compound Scaffold

The construction of the this compound core can be efficiently achieved through a multi-step synthetic sequence, often culminating in a palladium-catalyzed cross-coupling reaction. A common and effective strategy involves the use of readily available precursors, as outlined below.

Synthetic Pathway Overview

Caption: Common synthetic routes to this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of this compound involves a regioselective Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

Materials:

-

2,4-Dichloroquinazoline

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a flask, add 2,4-dichloroquinazoline (1 equivalent), phenylboronic acid (1.05 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Add a 2:1 mixture of tetrahydrofuran and water.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture to 60°C under a nitrogen atmosphere for 12 hours[4].

-

Upon completion, cool the reaction mixture and extract with an organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound in high yield (typically around 87%)[2][4].

The regioselectivity of this reaction is a key feature; the C4 position of 2,4-dichloroquinazoline is significantly more electrophilic and thus more susceptible to nucleophilic attack by the activated boronic acid species than the C2 position[5][6]. This inherent electronic preference allows for the selective formation of the 4-phenyl substituted product under controlled conditions.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClN₂ | [7] |

| Molecular Weight | 240.69 g/mol | [7] |

| CAS Number | 29874-83-7 | [2][7] |

| Appearance | White to off-white solid | |

| Melting Point | 122-124 °C | |

| Solubility | Soluble in common organic solvents like THF, Toluene, and Chloroform. Low solubility in water[7]. |

Spectroscopic Data: While detailed spectra are best consulted directly from databases, typical ¹H NMR chemical shifts would show aromatic protons in the range of 7.5-8.5 ppm. The ¹³C NMR would display distinct signals for the quinazoline and phenyl rings, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

Chemical Reactivity: A Tale of Two Reactive Sites

The reactivity of this compound is dominated by the presence of the chloro substituent at the C2 position and the overall electron-deficient nature of the quinazoline ring system. This makes the C2 position a prime target for nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution (SNAᵣ) at the C2-Position

The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries.

Mechanism of SNAᵣ: The reaction proceeds via a two-step addition-elimination mechanism.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 29874-83-7 [chemicalbook.com]

- 3. haihangchem.com [haihangchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its deceptively simple architecture belies a profound capacity for biological interaction, a versatility that has captivated chemists for over a century and culminated in a portfolio of life-saving therapeutics. From their early discovery to their contemporary application as targeted anticancer agents, the journey of quinazoline compounds is a testament to the iterative and synergistic relationship between synthetic chemistry and drug discovery. This guide aims to provide a comprehensive exploration of this journey, delving into the historical milestones of their synthesis and the chemical logic that underpins their therapeutic applications. We will not merely recount historical facts but will endeavor to illuminate the "why" behind the "how," offering insights into the strategic evolution of synthetic methodologies and the structure-activity relationships that have guided the development of this remarkable class of molecules.

Chapter 1: The Dawn of Quinazoline Chemistry: Discovery and Early Synthetic Endeavors

The story of quinazoline begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first derivative of this scaffold, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[2][3] However, the parent quinazoline molecule itself was not synthesized until 1895 by August Bischler and Lang, who achieved this milestone via the decarboxylation of quinazoline-2-carboxylic acid.[1] A more practical synthesis was later developed by Siegmund Gabriel in 1903.[1][2] These early syntheses, while groundbreaking for their time, were often low-yielding and lacked the versatility required for extensive analogue synthesis.

The Niementowski Synthesis: A Cornerstone of Quinazolinone Chemistry

A significant leap forward came with the advent of the Niementowski quinazoline synthesis, a reaction that remains a widely used method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones).[4][5] This reaction involves the condensation of anthranilic acids with amides.[5] The inherent simplicity and broad substrate scope of the Niementowski reaction have made it a workhorse in medicinal chemistry, enabling the synthesis of a vast library of quinazolinone derivatives for biological screening.

Causality in Experimental Choices:

The choice of reactants in the Niementowski synthesis is dictated by the desired substitution pattern on the final quinazolinone product. The anthranilic acid derivative provides the benzene portion of the bicyclic system and any substituents thereon, while the amide dictates the substituent at the 2-position of the quinazolinone ring. The reaction is typically carried out at elevated temperatures, often with a dehydrating agent to drive the equilibrium towards product formation. The mechanism is thought to proceed through the initial formation of an N-acylanthranilic acid, which then undergoes cyclization and dehydration.

The Bischler Synthesis: An Alternative Route to the Quinazoline Core

Another classical method, the Bischler synthesis, provides an alternative pathway to the quinazoline core. While the term "Bischler synthesis" is more commonly associated with indole synthesis, a related approach can be adapted for quinazolines. This typically involves the reaction of an N-acyl-o-amino benzaldehyde or ketone with ammonia or a primary amine. The intramolecular cyclization and subsequent dehydration lead to the formation of the quinazoline ring system.

Chapter 2: The Modern Era of Quinazoline Synthesis: Innovation and Efficiency

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, and the synthesis of quinazolines has benefited immensely from these advancements. Modern methods often focus on improving reaction efficiency, functional group tolerance, and the ability to introduce molecular diversity.

Transition-Metal-Catalyzed Methodologies: A Paradigm Shift

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the quinazoline scaffold is no exception.[6] Palladium-, copper-, and iron-catalyzed reactions have emerged as powerful tools for the formation of C-N and C-C bonds, which are crucial for the assembly of the quinazoline ring. These methods often proceed under milder reaction conditions and with greater functional group compatibility compared to classical approaches.[6]

Self-Validating Systems in Protocol Design:

A well-designed transition-metal-catalyzed synthesis of a quinazoline derivative should incorporate internal checks for reaction progress and purity. For instance, the disappearance of starting materials and the appearance of the product can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product should be rigorously characterized by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has gained significant traction in drug discovery due to its ability to dramatically reduce reaction times, often from hours to minutes.[7][8] The application of microwave irradiation to classical quinazoline syntheses, such as the Niementowski reaction, can lead to higher yields and cleaner reaction profiles.[4][8]

Multi-Component Reactions: A Strategy for Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an elegant and efficient approach to generating libraries of structurally diverse quinazoline derivatives.[9] These reactions are highly atom-economical and can rapidly generate complex molecules from simple starting materials.

Chapter 3: Quinazolines in Medicinal Chemistry: From Serendipity to Rational Design

The biological significance of the quinazoline scaffold has been recognized for decades, with early derivatives exhibiting a range of activities, including sedative-hypnotic, analgesic, and anti-inflammatory properties.[10][11][12] However, it is in the realm of anticancer therapy that quinazolines have truly made their mark.

The Rise of Quinazoline-Based Kinase Inhibitors

The discovery that many cancers are driven by aberrant signaling pathways, often mediated by protein kinases, ushered in the era of targeted cancer therapy. The quinazoline core emerged as a privileged scaffold for the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[13][14]

Mechanism of Action: A Tale of Competitive Inhibition

Many quinazoline-based anticancer drugs, such as gefitinib, erlotinib, and lapatinib, function as ATP-competitive inhibitors of EGFR tyrosine kinase.[1][10] They bind to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation and survival.[1]

Structure-Activity Relationship (SAR) Studies: Guiding the Path to Potency and Selectivity

The development of potent and selective quinazoline-based kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the interaction of these molecules with their target kinases. For example, the 4-anilino substitution is a common feature in many EGFR inhibitors, as the aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket.[14] Modifications at the 6- and 7-positions of the quinazoline ring have also been shown to significantly impact potency and selectivity.[10][15]

Chapter 4: Key Synthetic Protocols

General Protocol for the Niementowski Quinazolinone Synthesis

Objective: To synthesize a 4-oxo-3,4-dihydroquinazoline derivative from an anthranilic acid and an amide.

Materials:

-

Substituted anthranilic acid

-

Amide (e.g., formamide, acetamide)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or neat conditions

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

Procedure:

-

Combine the anthranilic acid derivative and a slight excess of the amide in a round-bottom flask.

-

If using a solvent, add it to the flask.

-

Attach a condenser and heat the reaction mixture to 130-200 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, the product may be purified by recrystallization or column chromatography.

-

Characterize the final product by NMR, IR, and mass spectrometry.

General Protocol for a Palladium-Catalyzed Synthesis of 2-Substituted Quinazolines

Objective: To synthesize a 2-substituted quinazoline via a palladium-catalyzed cross-coupling reaction.

Materials:

-

2-Chloroquinazoline

-

Organoboron reagent (e.g., boronic acid, boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (nitrogen or argon)

-

Stirring and heating apparatus

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the 2-chloroquinazoline, organoboron reagent, palladium catalyst, and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterize the final product by NMR and mass spectrometry.

Chapter 5: Visualizing Key Concepts

Diagram 1: The Quinazoline Scaffold

Caption: The fundamental bicyclic structure of quinazoline.

Diagram 2: Niementowski Quinazolinone Synthesis Workflow

Caption: A simplified workflow for the Niementowski synthesis.

Diagram 3: Kinase Inhibition by a Quinazoline Derivative

Caption: Competitive inhibition of EGFR by a quinazoline-based drug.

Chapter 6: The Future of Quinazoline Chemistry

The journey of quinazoline compounds is far from over. As our understanding of disease biology deepens, so too will the opportunities for designing novel quinazoline-based therapeutics. The development of dual-target inhibitors, covalent inhibitors, and compounds that modulate protein-protein interactions represents exciting new frontiers in this field.[16] Furthermore, the integration of computational chemistry and artificial intelligence into the drug discovery process promises to accelerate the identification and optimization of new quinazoline leads. The enduring legacy of the quinazoline scaffold is a testament to the power of synthetic chemistry to address unmet medical needs, and its future is bright with the promise of new discoveries and life-saving medicines.

Data Summary

| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Niementowski Synthesis | Anthranilic acid, Amide | High temperature (130-200 °C) | Simple, broad substrate scope | High temperatures, sometimes low yields |

| Bischler Synthesis | N-acyl-o-amino benzaldehyde/ketone, Ammonia/Amine | Heating | Versatile for certain substitution patterns | Can require multi-step precursor synthesis |

| Transition-Metal Catalysis | Halo-quinazoline, Coupling partner | Mild to moderate heat, inert atmosphere | High efficiency, good functional group tolerance | Catalyst cost, sensitivity to air/moisture |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, improved yields | Requires specialized equipment |

| Multi-Component Reactions | 3+ simple starting materials | Often one-pot, mild conditions | High atom economy, rapid diversity generation | Can be challenging to optimize |

References

-

Wikipedia. Quinazoline. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3057. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(23), 8202. [Link]

-

Singh, U., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 982509. [Link]

-

Castellano, S., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383. [Link]

-

de Esch, I. J., et al. (2009). Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. Journal of Medicinal Chemistry, 52(15), 4785-4796. [Link]

-

Kumar, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 23(13), 1247-1269. [Link]

-

Abdel-Ghani, T. M., & El-Sayed, W. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ChemInform, 48(46). [Link]

-

Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8489. [Link]

-

Khan, I., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(10), 1698-1725. [Link]

-

Daniels, R. N., et al. (2018). Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS. ACS Medicinal Chemistry Letters, 9(9), 913-918. [Link]

-

Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4995. [Link]

-

ResearchGate. FDA approved quinazoline derivatives as anticancer drugs. [Link]

-

Omics Online. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8489. [Link]

-

Al-Warhi, T., et al. (2024). Recent advances in structural optimization of quinazoline-based protein kinase inhibitors for cancer therapy (2021–present). Molecules, 29(4), 868. [Link]

-

Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(17), 9901. [Link]

-

Liu, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. [Link]

-

Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

-

Wang, Y., et al. (2021). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Omega, 6(4), 2893-2900. [Link]

-

Li, Y., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. European Journal of Medicinal Chemistry, 225, 113778. [Link]

-

Tale, R. H., & Khan, R. A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. ACS Omega, 6(30), 19379-19393. [Link]

-

Das, B., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6296. [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(15), 2537-2552. [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

-

ResearchGate. History of discovery and development of antibiotics in chemotherapy. [Link]

-

ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

-

YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

-

Wikipedia. Niementowski quinazoline synthesis. [Link]

-

ResearchGate. Application of Bischler‐Napieralski reaction is isoquinoline synthesis. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. [Link]

-

YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Link]

-

Wikipedia. Niementowski quinoline synthesis. [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of 2-Chloro-4-phenylquinazoline and its Derivatives: A Technical Guide for Researchers

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Among the many quinazoline-based intermediates, 2-chloro-4-phenylquinazoline stands out as a pivotal building block for the synthesis of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and applications of this compound and its key derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Core Compound: Synthesis and Characterization of this compound

The strategic placement of a reactive chloro group at the 2-position and a phenyl group at the 4-position makes this compound a highly versatile intermediate for further chemical modifications.

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 2,4-dichloroquinazoline and phenylboronic acid.

Materials:

-

2,4-Dichloroquinazoline

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Methanol

-

Toluene

-

Silica gel

-

Celite

Procedure:

-

To a 2 L flask, add 2,4-dichloroquinazoline (35.0 g, 175.8 mmol), phenylboronic acid (22.5 g, 184.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol).

-

Add 800 mL of tetrahydrofuran and 400 mL of water to the flask.

-

Heat the mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature and add 3000 mL of methanol to precipitate the product.

-

Filter the crystallized solid and dissolve it in toluene.

-

Filter the toluene solution through a pad of silica gel and Celite.

-

Concentrate the organic solvent under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure this compound (Yield: 36.8 g, 87%)[3].

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation.

-

Solvent System: The biphasic THF/water system is crucial for dissolving both the organic substrates and the inorganic base, allowing the reaction to proceed efficiently.

-

Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation and deactivation of the palladium catalyst.

Diagram of Synthetic Workflow:

Sources

A Comprehensive Technical Guide to 2-Chloro-4-phenylquinazoline (CAS: 29874-83-7)

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Within this important class of compounds, 2-Chloro-4-phenylquinazoline stands out as a critical synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position and a phenyl group at the 4-position, provides a versatile platform for the synthesis of more complex molecules.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics and advanced materials.[1][2] Its most prominent application lies in its use as a precursor for MTH1 inhibitors, a promising class of anti-cancer agents.[1][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthetic chemistry. These properties have been compiled from various chemical data repositories and supplier specifications. The compound typically appears as a white to off-white or pale green crystalline powder.[5]

| Property | Value | Source(s) |

| CAS Number | 29874-83-7 | [6][7][8] |

| Molecular Formula | C₁₄H₉ClN₂ | [6][7] |

| Molecular Weight | 240.69 g/mol | [4][5][6][8] |

| Appearance | Crystalline Powder | [5] |

| Melting Point | 113 - 117 °C | [5] |

| Boiling Point | 347.4 ± 30.0 °C (Predicted) | [4] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | 17.6 µg/mL (at pH 7.4) | [8] |

| InChI Key | SFKMVPQJJGJCMI-UHFFFAOYSA-N | [5] |

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is favored for its high yield, functional group tolerance, and the commercial availability of the starting materials. The protocol described below utilizes 2,4-dichloroquinazoline and phenylboronic acid as the primary reactants.

Causality of Experimental Design: The choice of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is critical as it effectively facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation. The mixed solvent system of tetrahydrofuran (THF) and water is used to dissolve both the organic-soluble quinazoline substrate and the water-soluble inorganic base and boronic acid, creating the necessary multiphasic environment for the reaction to proceed efficiently. An inert nitrogen atmosphere is maintained to prevent the oxidation and degradation of the palladium(0) catalyst.

Step-by-Step Methodology

-

Reactor Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with 2,4-dichloroquinazoline (35.0 g, 175.8 mmol), phenylboronic acid (22.5 g, 184.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol).[9]

-

Solvent Addition: Anhydrous tetrahydrofuran (800 mL) and deionized water (400 mL) are added to the flask.[9]

-

Reaction Conditions: The mixture is stirred and heated to 60°C under a continuous stream of nitrogen for 12 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Crystallization: Upon completion, the reaction mixture is cooled to room temperature and slowly added to methanol (3000 mL) with vigorous stirring. The resulting precipitate is collected by vacuum filtration.[9]

-

Purification: The crude solid is dissolved in a minimal amount of hot toluene and filtered through a pad of silica gel and celite to remove the palladium catalyst. The toluene is partially evaporated under reduced pressure, and methanol is added to induce recrystallization, yielding pure this compound (36.8 g, 87% yield).[9]

Synthesis Workflow Diagram

Caption: Workflow for structural validation.

Reactivity and Key Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. This position is susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner for a variety of coupling reactions.

Applications in Drug Discovery

-

Kinase Inhibitors: The quinazoline scaffold is prevalent in a number of FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as Gefitinib and Erlotinib. [10]this compound serves as a key building block for novel derivatives targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [11]The chloro group can be readily displaced by anilines (N-arylation) to generate 4-anilinoquinazoline derivatives, a class of compounds with potent antiproliferative properties. [10]* MTH1 Inhibitors: As previously mentioned, a significant application is in the synthesis of inhibitors for MutT homolog 1 (MTH1), an enzyme that prevents the incorporation of damaged nucleotides into DNA. [3][4]Inhibiting MTH1 is a promising strategy for cancer eradication, and this compound is a frequently used starting material for these targeted agents. [1]

Applications in Materials Science

The highly conjugated aromatic system of the quinazoline core also imparts interesting photophysical properties. Derivatives of this compound are being explored for applications in materials science, particularly as components of Organic Light-Emitting Diodes (OLEDs). [12]The rigid, planar structure can facilitate efficient charge transfer, which is a critical characteristic for improving the luminous efficiency of OLED devices. [12]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), a lab coat, and safety goggles with side-shields. [13][14][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]Avoid contact with skin and eyes. [14][15]Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][15][16]Keep away from incompatible materials such as strong oxidizing agents. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

References

- ChemUniverse. (n.d.). This compound [P04869].

- P&S Chemicals. (n.d.). Product information, this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemicalBook. (2025). This compound | 29874-83-7.

- Haihang Industry. (n.d.). This compound CAS 29874-83-7.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- TCI Chemicals. (n.d.). This compound 29874-83-7.

- ChemicalBook. (n.d.). This compound synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Advanced Organic Synthesis.

- Key Intermediate. (2025). This compound: Key Intermediate for Pharmaceutical & Material Science Innovation.

- Fisher Scientific. (2022). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2022). Safety Data Sheet.

- Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ResearchGate. (2025). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.

- Arborpharmchem. (n.d.). CAS.29874-83-7 this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 29874-83-7 [chemicalbook.com]

- 4. haihangchem.com [haihangchem.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemuniverse.com [chemuniverse.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-phenylquinazoline for Pharmaceutical Development

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

2-Chloro-4-phenylquinazoline stands as a pivotal scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer agents.[1][2] The journey of such a promising intermediate from the laboratory to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. Rather than a simple compilation of data, this document serves as a practical, in-depth manual, detailing the causality behind experimental choices and providing robust, self-validating protocols. As direct, comprehensive solubility and stability data for this specific molecule is not extensively published, this guide will empower research teams to generate this critical information in-house, adhering to the highest standards of scientific integrity and regulatory expectations.

Part 1: Understanding and Quantifying the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents is a critical parameter that governs its behavior throughout the drug development process, from synthesis and purification to formulation and in vivo absorption. A comprehensive solubility profile is essential for making informed decisions on solvent selection for reactions, crystallization, and the development of oral or parenteral dosage forms.

Theoretical Considerations for Solubility

The solubility of this compound, a molecule with both aromatic (non-polar) and heteroaromatic (polar) features, is governed by the principle of "like dissolves like." Its phenyl and quinazoline ring systems contribute to its hydrophobicity, while the nitrogen atoms in the quinazoline ring and the chlorine atom introduce some polarity.

Based on its structure, we can anticipate the following general solubility trends:

-

Low solubility in water: The large non-polar surface area is expected to result in poor aqueous solubility. PubChem reports an experimental aqueous solubility of 17.6 µg/mL at pH 7.4, confirming its sparingly soluble nature in neutral aqueous media.[3]

-

Solubility in organic solvents: It is expected to exhibit higher solubility in a range of organic solvents. The degree of solubility will depend on the polarity of the solvent and its ability to interact with the solute molecule.

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in a variety of common pharmaceutical solvents. The shake-flask method followed by a validated analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a precise volume (e.g., 2 mL) of the selected solvents. A recommended list of solvents to cover a range of polarities is provided in the table below.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set at a constant temperature (e.g., 25°C for room temperature solubility and 37°C for physiological temperature).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility values.

-

Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the standard curve.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC-UV method. A generic starting method is provided in the stability section.

-

Prepare a standard curve of this compound of known concentrations to accurately determine the concentration in the test samples.

-

-

Data Presentation:

-

Calculate the solubility in mg/mL or µg/mL.

-

Present the data in a clear, tabular format for easy comparison.

-

Table for Solubility Data Presentation

| Solvent | Solvent Type | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Hexane | Non-polar | 1.89 | ||

| Toluene | Aromatic | 2.38 | ||

| Dichloromethane | Halogenated | 9.08 | ||

| Ethyl Acetate | Ester | 6.02 | ||

| Acetone | Ketone | 21.0 | ||

| Isopropanol | Polar Protic (Alcohol) | 19.9 | ||

| Ethanol | Polar Protic (Alcohol) | 24.6 | ||

| Methanol | Polar Protic (Alcohol) | 32.7 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | ||

| Water (pH 7.4 Buffer) | Aqueous | 80.1 |

Part 2: A Guide to the Stability and Forced Degradation of this compound

Stability testing is a critical component of drug development, providing essential information about how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is an integral part of this process. It is designed to accelerate the degradation of a molecule to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[5][6][7]

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation (ICH) provides guidelines (specifically Q1A(R2)) that outline the requirements for stability and stress testing.[7] The goal of forced degradation is to induce a target degradation of 5-20% of the parent compound. This level of degradation is sufficient to produce and detect the primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.

Key Considerations for Method Development:

-

Column Choice: A C18 column is a good starting point for a molecule like this compound.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from polar and non-polar degradants.

-

Detection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying the λmax of any degradation products.

Generic Stability-Indicating HPLC Method:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA at the λmax of this compound

-

Injection Volume: 10 µL

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Experimental Protocols

The following protocols are designed based on ICH guidelines to assess the intrinsic stability of this compound. For each condition, a control sample (un-stressed) should be analyzed alongside the stressed samples.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

1. Hydrolytic Stability (Acidic, Basic, and Neutral)

-

Rationale: To evaluate the susceptibility of the molecule to hydrolysis, which is a common degradation pathway. The chloro-substituent at the 2-position of the quinazoline ring may be susceptible to nucleophilic substitution by water or hydroxide ions.

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL. Heat the solution at 60°C.

-

Base Hydrolysis: Dissolve the compound in a co-solvent and dilute with 0.1 M NaOH to ~1 mg/mL. Keep at room temperature. Basic conditions are often harsher, so elevated temperatures may not be necessary initially.

-

Neutral Hydrolysis: Dissolve the compound in a co-solvent and dilute with water to ~1 mg/mL. Heat at 60°C.

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours). For acid and base samples, neutralize the aliquot before HPLC analysis.

-

Analysis: Analyze by the validated stability-indicating HPLC method.

-

2. Oxidative Stability

-

Rationale: To assess the molecule's sensitivity to oxidation. The nitrogen atoms in the quinazoline ring could potentially be sites of oxidation.

-

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to achieve a final concentration of ~1 mg/mL.

-

Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Analyze by HPLC.

-

3. Thermal Stability

-

Rationale: To evaluate the effect of high temperature on the drug substance in both solid and solution states.

-

Procedure:

-

Solid State: Place a known amount of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

-

Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent and heat it at 80°C.

-

Sampling: For the solid-state study, withdraw samples at different time points, dissolve in a suitable solvent, and analyze. For the solution study, take aliquots at different time points.

-

Analysis: Analyze by HPLC.

-

4. Photostability

-

Rationale: To determine if the molecule is degraded by exposure to light, as required by ICH guideline Q1B.

-

Procedure:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

-

Data Interpretation and Presentation

For each stress condition, the following should be determined and tabulated:

-

The percentage of the parent compound remaining.

-

The percentage of each major degradation product formed.

-

The relative retention time (RRT) of each degradant.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.

Table for Forced Degradation Data Summary

| Stress Condition | Duration | Parent Peak (%) | Degradant 1 (%) (RRT) | Degradant 2 (%) (RRT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | ||||

| 0.1 M NaOH, RT | 8 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Thermal (Solid), 80°C | 7 days | ||||

| Photolytic (ICH Q1B) | - |

Conclusion: A Pathway to Robust Characterization

This guide provides a robust and scientifically grounded framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality, reliable data necessary to support formulation development, establish appropriate storage conditions, and meet regulatory requirements. A thorough understanding of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of successful drug development, ensuring that promising molecules like this compound can be advanced with a clear and comprehensive physicochemical profile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3123582, this compound. Retrieved from [Link].

-

T, K. A., & et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link].

-

Alsante, K. M., et al. (2014). A review: Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 7(1), 113-122. Available at: [Link].

-

Rani, M., & et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 129-141. Available at: [Link].

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link].

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of this compound in Advanced Organic Synthesis. Retrieved from [Link].

-

Rani, M., & et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link].

Sources

- 1. This compound | 29874-83-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. ijrpp.com [ijrpp.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-phenylquinazoline: From First Principles to Drug Design Insights

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-Chloro-4-phenylquinazoline, in particular, serves as a highly versatile synthetic intermediate for developing complex molecules, including potent MTH1 inhibitors for cancer therapy.[3][4] This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We detail a validated, step-by-step computational protocol, explain the theoretical underpinnings of methodological choices, and demonstrate how to translate raw computational data into actionable insights for drug development professionals. This guide is designed for researchers, computational chemists, and medicinal chemists seeking to leverage theoretical calculations to accelerate the discovery and optimization of novel quinazoline-based therapeutics.

Introduction: The Convergence of Synthesis and Simulation

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[2][5] Within this class, this compound (CAS 29874-83-7) has emerged as a critical building block.[3] Its structure presents multiple reactive sites, making it an ideal starting point for constructing diverse molecular libraries through reactions like nucleophilic substitution and cross-coupling.[3][6]

While synthetic exploration is vital, a purely empirical approach to drug design is both time- and resource-intensive.[5] Computational studies, especially first-principles quantum chemical calculations, offer a powerful synergistic approach.[7] These methods allow for the in-silico prediction of a molecule's fundamental properties before it is ever synthesized, providing a rational basis for design and optimization.[5][7] By calculating properties such as molecular geometry, electronic structure, and reactivity, we can predict how a molecule will behave, interact with biological targets, and be modified to enhance its therapeutic profile.

This guide presents a complete workflow for conducting and interpreting quantum chemical calculations on this compound, establishing a theoretical baseline that can inform future synthetic and pharmacological investigations.

Core Concepts: Selecting the Right Tools for the Job

The accuracy of any quantum chemical study is contingent upon the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and predictive accuracy.[8][9]

-

Expertise in Method Selection: The choice of functional and basis set is paramount. We recommend the B3LYP hybrid functional , as it has a long-standing track record of success for a wide range of organic systems and has been effectively used in studies of other quinazoline derivatives.[10][11] For the basis set, 6-311+G(d,p) is selected. The "6-311" describes the core and valence electrons with high precision, the "+" indicates the addition of diffuse functions to accurately model lone pairs and anions, and "(d,p)" adds polarization functions to correctly describe bonding environments.

-

Simulating Excited States: To understand the molecule's interaction with light and predict its UV-Visible spectrum, we employ Time-Dependent Density Functional Theory (TD-DFT) .[12] This method calculates electronic excitation energies, providing direct correlates to experimental spectroscopic data.[12]

The Computational Protocol: A Validated Workflow

This section provides a step-by-step methodology for performing the calculations. The workflow is designed to be self-validating, ensuring the reliability of the final results.

Step 1: Initial Structure Preparation

-

Obtain 3D Coordinates: The initial structure of this compound can be obtained from a chemical database like PubChem (CID 3123582) or built using molecular modeling software (e.g., Avogadro, GaussView).[13]

-

Pre-optimization (Optional but Recommended): Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to clean up the initial structure before proceeding to the more computationally expensive DFT calculations.

Step 2: Ground State Geometry Optimization and Frequency Analysis

-

Input File Creation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the B3LYP functional and 6-311+G(d,p) basis set.

-

Optimization Keyword: Use the Opt keyword to instruct the software to perform a geometry optimization, which systematically adjusts the molecular geometry to find the lowest energy conformation.

-

Frequency Calculation Keyword: Crucially, include the Freq keyword. This performs a vibrational frequency calculation on the optimized geometry.

-

Trustworthiness Check: The protocol is validated by examining the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.

Step 3: Calculation of Key Molecular Properties

Using the validated optimized geometry, perform single-point energy calculations to derive the following properties:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.[8][14]

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to obtain a more quantitative measure of atomic charges and analyze charge transfer interactions within the molecule.

-

Spectroscopic Simulation (TD-DFT & IR):

-

Perform a TD-DFT calculation to simulate the UV-Vis absorption spectrum.

-

The vibrational frequencies and intensities from the Freq calculation in Step 2 can be used to generate a theoretical Infrared (IR) spectrum.

-

The entire computational workflow can be visualized as follows:

Caption: Computational workflow for quantum chemical analysis.

Interpreting the Data: From Numbers to Insights

This section outlines how to interpret the calculated results in a chemically meaningful context. The following table summarizes the key properties and their significance.

| Calculated Property | Typical Result (Hypothetical) | Interpretation & Significance |

| Optimized Geometry | C-Cl bond: 1.75 Å; C-N bonds: ~1.3-1.4 Å | Provides the most stable 3D structure. Bond lengths and angles serve as a basis for all other properties and can be compared with experimental crystallographic data for validation.[15] |

| HOMO Energy | -6.5 eV | Represents the electron-donating ability. Higher energy indicates a better electron donor. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Key indicator of stability. A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and reactive.[14] |